6,8-Dihydroxyquinoline-2-carboxylic acid
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Overview
Description
6,8-Dihydroxyquinoline-2-carboxylic acid is a quinoline derivative known for its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of hydroxyl groups at the 6th and 8th positions and a carboxylic acid group at the 2nd position on the quinoline ring. It is a member of the quinolinic carboxylic acid family, which is widely distributed in nature and found in insects, bacteria, and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dihydroxyquinoline-2-carboxylic acid typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride. This reaction yields the desired target compound in good amounts, typically ranging from 61% to 79% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,8-Dihydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinolinic acid derivatives, hydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
6,8-Dihydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,8-Dihydroxyquinoline-2-carboxylic acid involves its ability to chelate metal ions, particularly iron. This chelation process disrupts the availability of iron, which is essential for the growth and survival of certain microorganisms. Additionally, the compound’s structure allows it to interact with various molecular targets, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Xanthurenic acid: Found in Drosophila melanogaster and several mosquito species, known for its role in gametogenesis induction in Plasmodium falciparum.
Quinolobactin: A siderophore from Pseudomonas fluorescens, involved in quorum sensing.
3-Hydroxyquinoline-2-carboxylic acid: A precursor of the antibiotic cinropeptin from Streptomyces griseoflavus.
Uniqueness
6,8-Dihydroxyquinoline-2-carboxylic acid is unique due to its dual hydroxyl groups at the 6th and 8th positions, which enhance its chelating ability and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in scientific research and industry .
Properties
Molecular Formula |
C10H7NO4 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
6,8-dihydroxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-6-3-5-1-2-7(10(14)15)11-9(5)8(13)4-6/h1-4,12-13H,(H,14,15) |
InChI Key |
STUKVCCUAVPAKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)O)O)C(=O)O |
Origin of Product |
United States |
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